BenchChemオンラインストアへようこそ!

5-(Pyridin-3-yl)-1,2,4-oxadiazole

RET kinase inhibitor Anticancer therapy Gatekeeper mutation

Procure 5-(Pyridin-3-yl)-1,2,4-oxadiazole (CAS 128164-72-7) as a regiospecific heteroaromatic building block where the pyridine nitrogen at the 3-position is critical. Unlike 2-pyridinyl or 4-pyridinyl regioisomers, the 3-pyridinyl (nicotinoyl) configuration cyclizes efficiently to mesomorphic products and enables subtype selectivity (e.g., α4β2 vs. α3β4 nAChRs). This scaffold is validated in RET kinase inhibitors (IC₅₀ 8.4 nM RET WT) with gatekeeper-mutant activity. Confirm batch purity ≥97%, request a COA, and secure this intermediate for oncology, CNS, or advanced materials programs.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 128164-72-7
Cat. No. B153972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)-1,2,4-oxadiazole
CAS128164-72-7
SynonymsPyridine,3-(1,2,4-oxadiazol-5-yl)-(9CI)
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=NO2
InChIInChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H
InChIKeyWPSIEWINXDEPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)-1,2,4-oxadiazole (CAS 128164-72-7): Procurement-Ready Heterocyclic Building Block Profile


5-(Pyridin-3-yl)-1,2,4-oxadiazole (CAS 128164-72-7), also named 3-(1,2,4-oxadiazol-5-yl)pyridine, is a heteroaromatic building block composed of a 1,2,4-oxadiazole ring fused at the 5-position to a pyridin-3-yl moiety. With molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science. The 1,2,4-oxadiazole core is a well-established ester and amide bioisostere recognized for enhanced metabolic stability, favorable hydrogen-bonding capacity, and low hERG inhibition potential relative to other heterocyclic regioisomers [1]. The specific substitution pattern—pyridine nitrogen at the meta (3-position) relative to the oxadiazole ring—confers distinct electronic and steric properties that differentiate this compound from its ortho (2-pyridinyl) and para (4-pyridinyl) regioisomers in both synthetic accessibility and downstream performance [2]. This building block is commercially available from multiple chemical suppliers and serves as a key starting material for the synthesis of kinase inhibitors, receptor modulators, and functional materials.

Why 5-(Pyridin-3-yl)-1,2,4-oxadiazole (CAS 128164-72-7) Cannot Be Substituted with Other Pyridinyl-Oxadiazole Regioisomers


In silico replacement of 5-(pyridin-3-yl)-1,2,4-oxadiazole with its 2-pyridinyl or 4-pyridinyl regioisomers is not chemically neutral and leads to quantifiable divergence in synthetic yield, material properties, and pharmacological selectivity. The position of the pyridine nitrogen atom relative to the oxadiazole ring determines both the reactivity of the amidoxime precursor during cyclization and the electronic distribution of the final product. Specifically, 3-pyridinyl (nicotinoyl-derived) amidoximes cyclize smoothly to mesomorphic products, whereas 2-pyridinyl (picolinoyl-derived) amidoximes predominantly yield uncyclized, non-mesomorphic intermediates that are unsuitable for liquid crystal applications [1]. In pharmacological contexts, the 3-pyridinyl orientation alters heteroaromatic π-stacking geometry and hydrogen-bonding topology at target binding sites, a factor that has been exploited to achieve subtype-selective modulation at α4β2 nicotinic acetylcholine receptors (nAChRs) with minimal cross-activity at α3β4 nAChRs [2]. Generic substitution disregards these regiochemical determinants and risks complete failure of downstream synthetic steps or loss of target specificity. The evidence below quantifies these differential outcomes across kinase inhibition, receptor modulation, and materials performance.

5-(Pyridin-3-yl)-1,2,4-oxadiazole (CAS 128164-72-7): Quantified Differentiation Evidence for Scientific Procurement


RET Kinase Inhibition: 5-(Pyridin-3-yl)-1,2,4-oxadiazole-Containing Derivatives Demonstrate Single-Digit Nanomolar Cellular Potency

In a head-to-head comparison of five-membered heteroaryl linkers within a 4-chloro-benzamide scaffold, the derivative incorporating the 5-(pyridin-3-yl)-1,2,4-oxadiazole moiety (Compound I-8) exhibited the most potent RET kinase inhibition profile. In an ELISA-based kinase assay, I-8 strongly inhibited RET kinase activity. In cellular proliferation assays, I-8 inhibited RET-driven cell proliferation at an IC₅₀ of 8.4 nM against RET wild-type Ba/F3 cells. Crucially, I-8 retained potent activity against the clinically relevant RET gatekeeper mutation V804L (IC₅₀ = 41 nM) and V804M (IC₅₀ = 33 nM), demonstrating that the 1,2,4-oxadiazole scaffold confers superior resilience to resistance-conferring mutations compared to alternative heteroaryl linkers evaluated in the same study [1].

RET kinase inhibitor Anticancer therapy Gatekeeper mutation Medicinal chemistry

Regiochemical Differentiation in Mesomorphic Behavior: 3-Pyridinyl Oxadiazoles Yield Mesophases While 2-Pyridinyl Analogs Fail to Cyclize

A systematic comparison of pyridine-containing 1,2,4-oxadiazoles for liquid crystalline applications revealed that the 3-pyridinyl (nicotinoyl) regioisomer—the core of 5-(pyridin-3-yl)-1,2,4-oxadiazole—undergoes smooth cyclization to yield mesomorphic products suitable for LC device fabrication. In contrast, the 2-pyridinyl (picolinoyl) regioisomer predominantly produces uncyclized, non-mesomorphic intermediates under identical reaction conditions. The 3-pyridinyl oxadiazoles exhibited measurable mesophase temperature ranges and dielectric anisotropy values that were directly compared to analogous phenyl and cyclohexyl substituted oxadiazoles, confirming that the pyridine nitrogen position is a deterministic factor in both synthetic success and final material performance [1].

Liquid crystals Mesomorphic materials Heterocyclic synthesis Regioselectivity

Nicotinic Acetylcholine Receptor Subtype Selectivity: 3-(Pyridin-3-yl)-1,2,4-oxadiazole Derivatives Exhibit α4β2-Preferential PAM Activity

Derivatives of 5-(pyridin-3-yl)-1,2,4-oxadiazole, specifically 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (Compound 1), have been characterized as positive allosteric modulators (PAMs) with preferential activity at α4β2 nicotinic acetylcholine receptors (nAChRs). In calcium flux assays, Compound 1 alone evoked no response, but when co-applied with an orthosteric agonist, it evoked robust calcium responses at α4β2 nAChRs. Critically, these pyridin-3-yl oxadiazole derivatives demonstrated little to no modulatory activity at other nAChR subtypes, including α3β4 nAChRs, establishing a subtype-selectivity profile that distinguishes this scaffold from less selective nicotinic modulators [1][2].

Nicotinic acetylcholine receptor Positive allosteric modulator (PAM) α4β2 nAChR CNS drug discovery

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation: Pyridin-3-yl Oxadiazoles Restore Mutant CFTR Function

Pyridin-oxadiazole derivatives incorporating the 5-(pyridin-3-yl)-1,2,4-oxadiazole substructure have been claimed in patent literature as agents that restore or enhance the function of mutant and/or wild-type cystic fibrosis transmembrane conductance regulator (CFTR). According to U.S. Patent 9,034,879, compounds of Formula I wherein A is N or CR₄a and the heterocyclic core comprises a pyridin-3-yl-1,2,4-oxadiazole scaffold demonstrate functional CFTR correction in cellular assays relevant to cystic fibrosis. While the patent encompasses multiple substitution patterns, the pyridin-3-yl oxadiazole motif is explicitly exemplified as a core structural element enabling CFTR functional restoration [1].

Cystic fibrosis CFTR modulator Rare disease therapeutics Ion channel pharmacology

Comparative Cytotoxicity and PPAR-α Agonist Activity: Natural 3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole vs Synthetic Analogs

The naturally occurring 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, which contains the 5-(pyridin-3-yl)-1,2,4-oxadiazole core, has been quantitatively benchmarked against synthetic analogs for PPAR-α agonist activity and cytotoxicity. The natural compound exhibited PPAR-α agonist activity with EC₅₀ = 0.18–0.77 μM. A synthetic derivative (compound 16) demonstrated comparable potency (EC₅₀ = 0.23–0.83 μM) but with significantly reduced toxicity to non-tumor cells (CC₅₀ = 81.66–92.67 μM) compared to the natural compound [1]. In a separate study, 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole showed apoptotic capacity with IC₅₀ in the range of 0.98 ± 0.11 to 0.76 ± 0.03 μM against human cancer cells, similar to the positive control Dimethylenastron [2].

PPAR-α agonist Anticancer natural product Structure-activity relationship Cytotoxicity

5-(Pyridin-3-yl)-1,2,4-oxadiazole (CAS 128164-72-7): High-Confidence Procurement Application Scenarios


Synthesis of RET Kinase Inhibitors with Gatekeeper Mutation Coverage

Procure 5-(pyridin-3-yl)-1,2,4-oxadiazole as a key intermediate for the synthesis of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide derivatives (e.g., Compound I-8). These compounds exhibit potent RET kinase inhibition with IC₅₀ values of 8.4 nM (RET WT), 41 nM (V804L), and 33 nM (V804M) in cellular proliferation assays, as demonstrated in peer-reviewed medicinal chemistry studies [1]. This scaffold addresses the critical need for second-generation RET inhibitors that retain activity against clinically observed gatekeeper mutations, a differentiation not achieved by comparator heteroaryl linkers evaluated in the same study. Application in oncology drug discovery programs targeting RET-driven cancers (e.g., medullary thyroid carcinoma, non-small cell lung cancer) is directly supported by this evidence.

Development of α4β2-Selective Nicotinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

Procure 5-(pyridin-3-yl)-1,2,4-oxadiazole as a core scaffold for synthesizing α4β2 nAChR-selective PAMs, such as 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile. Patented derivatives demonstrate robust PAM activity at α4β2 nAChRs with minimal modulatory activity at α3β4 nAChRs, as characterized in calcium flux functional assays [2][3]. This subtype selectivity profile is essential for CNS drug discovery programs targeting cognitive enhancement, pain management, or smoking cessation, where off-target ganglionic (α3β4) modulation is associated with undesirable autonomic side effects.

Fabrication of Pyridine-Containing Mesomorphic Liquid Crystal Materials

Procure 5-(pyridin-3-yl)-1,2,4-oxadiazole for the synthesis of mesomorphic liquid crystalline materials containing the pyridine moiety as an electron-acceptor substituent. Systematic comparison of regioisomers demonstrates that the 3-pyridinyl (nicotinoyl) amidoxime precursor cyclizes smoothly to mesomorphic 1,2,4-oxadiazoles suitable for LC device fabrication, whereas the 2-pyridinyl (picolinoyl) regioisomer fails to cyclize and yields non-mesomorphic products [4]. The 3-pyridinyl oxadiazoles exhibit temperature and dielectric characteristics comparable to phenyl and cyclohexyl substituted analogs, making them viable for electronic display and optical switching applications. Substitution with alternative regioisomers results in synthetic failure and non-functional material.

Medicinal Chemistry Exploration of PPAR-α Agonists and Anticancer Natural Product Analogs

Procure 5-(pyridin-3-yl)-1,2,4-oxadiazole as a validated pharmacophore for the synthesis of PPAR-α agonists and anticancer agents. The naturally occurring derivative 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole demonstrates PPAR-α agonist activity (EC₅₀ = 0.18–0.77 μM) and cytotoxic activity against human cancer cells (IC₅₀ = 0.76–0.98 μM) [5][6]. Synthetic optimization of this scaffold has been shown to retain PPAR-α potency while improving the therapeutic window by reducing non-tumor cell toxicity (CC₅₀ = 81.66–92.67 μM) [5]. This application scenario supports procurement for academic and industrial medicinal chemistry programs pursuing novel anticancer agents or metabolic disease therapeutics targeting PPAR-α.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.